molecular formula C5H3NO4 B057684 5-Nitro-2-furaldehyde CAS No. 698-63-5

5-Nitro-2-furaldehyde

Cat. No. B057684
CAS RN: 698-63-5
M. Wt: 141.08 g/mol
InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N
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Description

5-Nitro-2-furaldehyde, also known as 5-Nitrofurfural, is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It is also used in the synthesis of modified mesoporous silica (MCM-41) . It is commonly used as a pharmaceutical intermediate .


Synthesis Analysis

5-Nitro-2-furaldehyde is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .


Molecular Structure Analysis

The empirical formula of 5-Nitro-2-furaldehyde is C5H3NO4 . Its molecular weight is 141.08 . The SMILES string representation of its structure is [H]C(=O)c1ccc(o1)N+=O .


Chemical Reactions Analysis

5-Nitro-2-furaldehyde is involved in various chemical reactions. For instance, it is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It is also used in the synthesis of modified mesoporous silica (MCM-41) .


Physical And Chemical Properties Analysis

5-Nitro-2-furaldehyde is a solid substance . Its refractive index is 1.59 , and it has a boiling point of 121 °C/10 mmHg . Its melting point is between 37-39 °C , and it has a density of 1.349 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Derivatives

5-Nitro-2-furaldehyde has been used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . These derivatives can be further used in various chemical reactions and have potential applications in pharmaceuticals and other industries.

Pharmaceutical Intermediates

5-Nitrofurfural, another name for 5-Nitro-2-furaldehyde, is commonly used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Synthesis of Modified Mesoporous Silica (MCM-41)

5-Nitro-2-furaldehyde has been used in the synthesis of modified mesoporous silica (MCM-41) . MCM-41 is a type of mesoporous silica material that has a wide range of applications in areas such as catalysis, adsorption, and drug delivery.

Formation of Nitronic Acid Anion

5-Nitro-2-furaldehyde forms an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline solutions . This can be used in various chemical reactions and studies.

Redox Ring-Opening Reaction

Upon acidification, (5-nitro-furan-2-yl)-methanediol (HNFA) appears with pKa=4.6. Then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed which hydrolyses in acidic solutions . This reaction can be used in various chemical and biochemical studies.

Material Properties

5-Nitro-2-furaldehyde has specific material properties such as a refractive index of 1.59, a boiling point of 121 °C/10 mmHg, a melting point of 37-39 °C, and a density of 1.349 g/mL at 25 °C . These properties make it suitable for use in various scientific and industrial applications.

Mechanism of Action

Target of Action

5-Nitro-2-furaldehyde (also known as 5-Nitrofurfural) primarily targets several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle, which are essential for the survival and growth of bacteria.

Mode of Action

5-Nitro-2-furaldehyde interacts with its targets by inhibiting their enzymatic activities . This compound forms an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline solutions . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears, and then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed, which hydrolyses in acidic solutions . This interaction disrupts the normal functioning of the targeted enzymes, leading to changes in the metabolic processes of the bacteria.

Biochemical Pathways

The inhibition of the targeted enzymes by 5-Nitro-2-furaldehyde affects the biochemical pathways associated with glucose and pyruvate degradation . This disruption can lead to a decrease in the production of ATP, which is essential for various cellular functions, and can also affect other downstream metabolic processes. The exact downstream effects can vary depending on the specific bacterial species and the particular set of enzymes that are inhibited.

Result of Action

The primary result of the action of 5-Nitro-2-furaldehyde is the inhibition of bacterial growth. By inhibiting key enzymes, this compound disrupts essential metabolic processes, leading to bacteriostatic and bactericidal effects . It has been shown to have an antibacterial action against a number of gram-negative and gram-positive microorganisms .

Action Environment

The action, efficacy, and stability of 5-Nitro-2-furaldehyde can be influenced by various environmental factors. For instance, the compound forms an anion of nitronic acid in alkaline solutions, and its subsequent reactions occur upon acidification . Therefore, the pH of the environment can significantly impact the compound’s mode of action Other factors, such as temperature and the presence of other substances, may also affect the action of 5-Nitro-2-furaldehyde.

Safety and Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this substance . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

5-Nitro-2-furaldehyde has potential applications in the synthesis of various pharmaceutical intermediates . It can also be used in the synthesis of modified mesoporous silica (MCM-41), which has potential applications in various fields .

properties

IUPAC Name

5-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINBFXPADXIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
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DSSTOX Substance ID

DTXSID30220097
Record name 5-Nitro-2-furaldehyde
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Molecular Weight

141.08 g/mol
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Boiling Point

128-132 °C @ 10 MM HG
Record name 5-NITRO-2-FURALDEHYDE
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Solubility

SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER
Record name 5-NITRO-2-FURALDEHYDE
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Product Name

5-Nitro-2-furaldehyde

Color/Form

PALE YELLOW IN PETROLEUM ETHER

CAS RN

698-63-5
Record name 5-Nitrofurfural
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Melting Point

35-36 °C
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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